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molecular formula C6H6BrN3O2 B1295131 5-Bromo-6-methyl-3-nitropyridin-2-amine CAS No. 68957-50-6

5-Bromo-6-methyl-3-nitropyridin-2-amine

Cat. No. B1295131
M. Wt: 232.03 g/mol
InChI Key: CRELZBHEKSIUDR-UHFFFAOYSA-N
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Patent
US05849753

Procedure details

20 g(0.107 mole) of the compound obtained in step 1 was dissolved in 110 ml of conc. sulfuric acid and thereto was added dropwise 9.4 ml(0.12 mole) of nitric acid for 30 minutes at 0° C. The reaction solution was stirred for 1 hour at 0° C. and, subsequently stirred for another 1 hour at room temperature. The resultant was neutralized with cold 40% aqueous NaOH solution and filtered to get a yellow solid. The solid was washed with distilled water(100 ml×3) and dried in a vacuum oven at 60° C. for 24 hours to obtain 23.8 g of the title compound(yield 96%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][CH:3]=1.[N+:10]([O-])([OH:12])=[O:11].[OH-].[Na+]>S(=O)(=O)(O)O>[Br:9][C:5]1[C:6]([CH3:8])=[N:7][C:2]([NH2:1])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C(=N1)C)Br
Name
Quantity
110 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
9.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
subsequently stirred for another 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to get a yellow solid
WASH
Type
WASH
Details
The solid was washed with distilled water(100 ml×3)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=C(C1)[N+](=O)[O-])N)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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